![molecular formula C26H26FN5O B4928057 1-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine](/img/structure/B4928057.png)
1-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(2-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution reactions: Introduction of the fluoro and methoxy groups on the phenyl ring can be done using electrophilic aromatic substitution reactions.
Coupling reactions: The pyrazole ring can be coupled with the piperazine and pyridine rings using various coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrazole ring or the fluoro group, potentially leading to the formation of amines or defluorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazoles, piperazines, and pyridines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole derivatives: Known for their diverse biological activities.
Piperazine derivatives: Often studied for their potential therapeutic applications.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of the pyrazole, piperazine, and pyridine rings, along with the specific substitution pattern, may confer unique biological activities and chemical properties to the compound.
Properties
IUPAC Name |
1-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c1-33-23-7-8-24(25(27)17-23)26-20(19-32(29-26)22-5-3-2-4-6-22)18-30-13-15-31(16-14-30)21-9-11-28-12-10-21/h2-12,17,19H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZPDEYQUCHEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2CN3CCN(CC3)C4=CC=NC=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
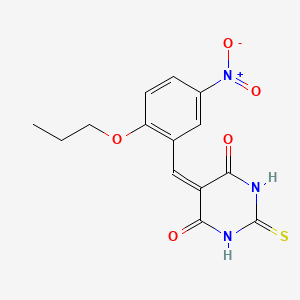
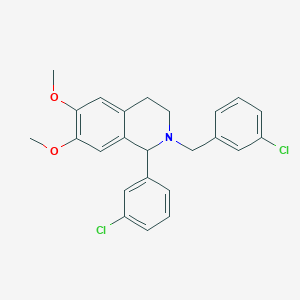
![N-[(3,5-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B4927986.png)
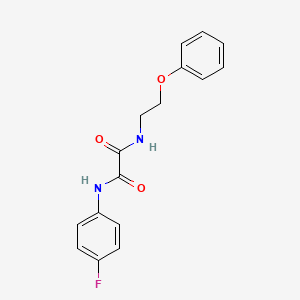
![N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbenzamide](/img/structure/B4927995.png)
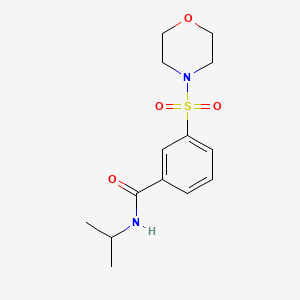
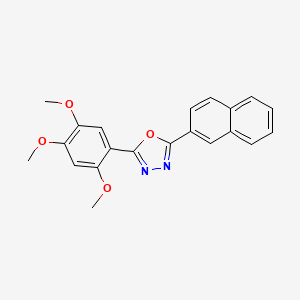
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4928030.png)
![(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
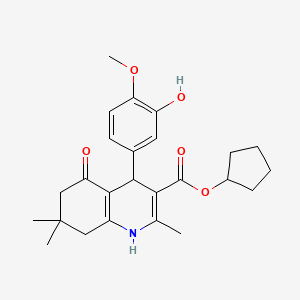
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
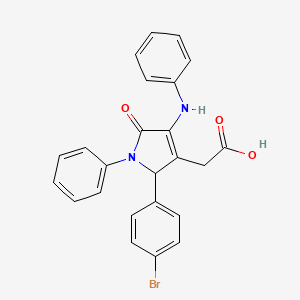
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
